REACTION_SMILES
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[CH2:41]1[CH2:42][CH2:43][NH:44][CH2:45][CH2:46]1.[CH3:16][CH:17]([CH3:18])[C:19](=[O:20])[CH2:21][C:22]([O:23][CH3:24])=[O:25].[CH3:1][CH:2]([C:3]([CH2:4][C:5](=[O:6])[NH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[CH3:15].[CH3:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1.[CH3:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66].[CH3:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH3:73].[CH3:74][C:75](=[O:76])[OH:77].[CH:33](=[O:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[NH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[NH2:47][CH2:48][CH2:49][C:50]([OH:51])=[O:52].[OH2:60]>>[CH3:1][CH:2]([C:3]([C:4]([C:5](=[O:6])[NH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[CH:33][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)=[O:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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COC(=O)CC(=O)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)CC(=O)Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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NCCC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
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Name
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|
Type
|
product
|
Smiles
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CC(C)C(=O)C(=Cc1ccccc1)C(=O)Nc1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:41]1[CH2:42][CH2:43][NH:44][CH2:45][CH2:46]1.[CH3:16][CH:17]([CH3:18])[C:19](=[O:20])[CH2:21][C:22]([O:23][CH3:24])=[O:25].[CH3:1][CH:2]([C:3]([CH2:4][C:5](=[O:6])[NH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[CH3:15].[CH3:53][c:54]1[cH:55][cH:56][cH:57][cH:58][cH:59]1.[CH3:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66].[CH3:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH3:73].[CH3:74][C:75](=[O:76])[OH:77].[CH:33](=[O:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[NH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[NH2:47][CH2:48][CH2:49][C:50]([OH:51])=[O:52].[OH2:60]>>[CH3:1][CH:2]([C:3]([C:4]([C:5](=[O:6])[NH:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[CH:33][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)=[O:14])[CH3:15]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)CC(=O)Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(=O)C(=Cc1ccccc1)C(=O)Nc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |